
(2,4-二甲氧基苯基)(苯基)甲酮
描述
“(2,4-Dimethoxyphenyl)(phenyl)methanone” is an organic compound with the CAS Number: 3555-84-8 . It has a molecular weight of 242.27 . Its IUPAC name is (2,4-dimethoxyphenyl)(phenyl)methanone . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of (2,4-dimethoxyphenyl)(phenyl)methanone involves a series of reactions . It can be synthesized from condensation of an equimolar quantity of aryl (3- hydroxy-2, 4-dimethoxyphenyl) methanones and 5-(bromomethyl)-3- phenyl-4,5-dihydroisoxazole in DMF solvent by employing anhydrous potassium carbonate (K2CO3) as a base .Molecular Structure Analysis
The InChI code for (2,4-Dimethoxyphenyl)(phenyl)methanone is 1S/C15H14O3/c1-17-12-8-9-13 (14 (10-12)18-2)15 (16)11-6-4-3-5-7-11/h3-10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
(2,4-Dimethoxyphenyl)(phenyl)methanone is a powder that is stored at room temperature . It has a melting point of 82-84 degrees Celsius .科学研究应用
化学合成和结构分析:此化合物因其在化学反应中的作用而受到研究,例如溴化过程中选择性 O-脱甲基化 (Çetinkaya 等人,2011)。研究人员还研究了相关二芳基甲酮的溴化,重点是合成新型化合物并使用光谱方法分析其结构 (Çeti̇nkaya,2017)。
潜在的抗癌应用:研究探索了 (2,4-二甲氧基苯基)(苯基)甲酮衍生物在抗癌治疗中的应用。例如,Hayakawa 等人 (2004) 合成了一种生物稳定衍生物,预计该衍生物作为抗癌剂在人体中具有延长的活性 (Hayakawa 等人,2004)。另一项研究重点是合成衍生物作为有效的抗肿瘤剂,突出了这些化合物在癌症治疗中的潜力 (Hayakawa 等人,2004)。
抗菌和抗氧化特性:研究还深入研究了 (2,4-二甲氧基苯基)(苯基)甲酮衍生物的抗菌和抗氧化特性。Thirunarayanan (2015) 合成了具有报道的抗菌和抗氧化活性的甲酮,表明其在制药应用中的潜力 (G.Thirunarayanan,2015)。
酶抑制研究:已评估该化合物及其衍生物对各种酶的抑制作用。Çetinkaya 等人 (2014) 合成了对碳酸酐酶同工酶显示出抑制作用的衍生物,这些同工酶与各种生理过程和疾病相关 (Çetinkaya 等人,2014)。
分析和理论研究:该化合物一直是分析研究的主题,例如其在电氧化和理论计算中的作用,突出了其在基础化学研究中的重要性 (Lucas 等人,2013)。
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit photochromic properties . This means they can change their color when exposed to light, which could potentially influence their interaction with targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that the photochromic properties of similar compounds can be influenced by light exposure .
属性
IUPAC Name |
(2,4-dimethoxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXYKPKRAMYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)(phenyl)methanone | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942417.png)
![N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2942421.png)
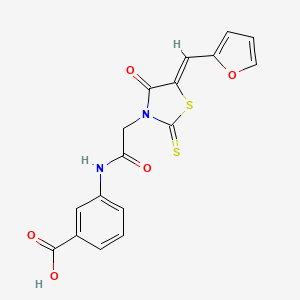
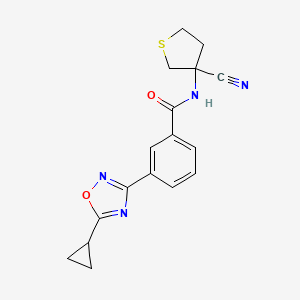
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2942426.png)
![2-Cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2942427.png)
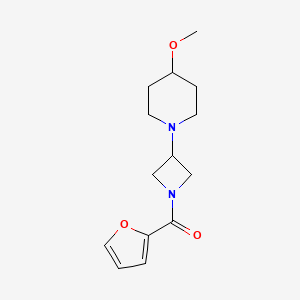
![N-benzyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2942430.png)

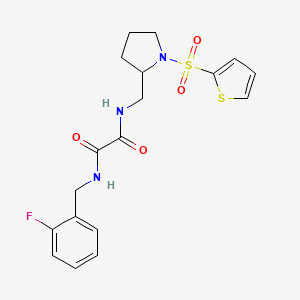
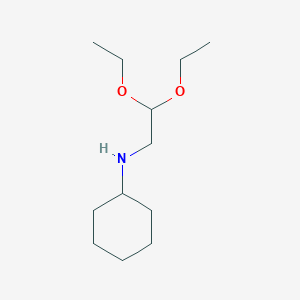
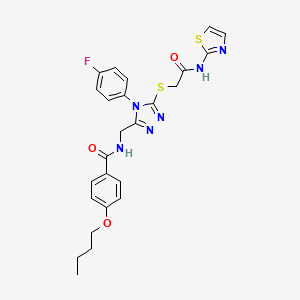
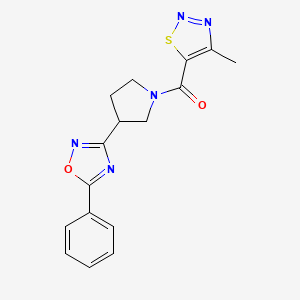
![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)